Methyl 3-(4-((4-chlorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
“Methyl 3-(4-((4-chlorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It contains a total of 38 bonds, including 23 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 urea (-thio) derivative .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups and rings. It includes a tetrahydroquinazoline ring, a thioxo group, an amino group attached to a chlorobenzyl group, and a carboxylate group .Scientific Research Applications
Synthesis and Characterization of Quinazolines
Quinazolines have been synthesized and characterized for their potential as antimicrobial agents, showing efficacy against a range of bacterial and fungal species including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. This research highlights the importance of quinazoline derivatives in developing new antimicrobial strategies (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Structural Analysis via X-ray
Structural elucidation of quinazoline derivatives has been achieved through X-ray structural analysis, demonstrating the diverse potential of these compounds in scientific research. The detailed study provides insights into the molecular framework, aiding in the design of quinazoline-based compounds with specific biological activities (Rudenko, D. A., et al., 2012).
Anticonvulsant and Antimicrobial Activities
Quinazolines have been investigated for their anticonvulsant and antimicrobial activities, with certain derivatives showing broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi. Additionally, specific quinazoline derivatives have demonstrated potent anticonvulsant activity, indicating their potential in therapeutic applications (Rajasekaran, A., Rajamanickam, V., & Darlinquine, S., 2013).
Antimicrobial Agents Development
Research into quinazoline derivatives has led to the development of compounds with significant antibacterial activity, including against challenging pathogens like Pseudomonas aeruginosa. This underscores the potential of quinazoline derivatives in addressing antibiotic resistance and developing new antibacterial therapies (Miyamoto, H., et al., 1990).
Properties
IUPAC Name |
methyl 3-[4-[(4-chlorophenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-20(28)14-6-9-16-17(11-14)24-21(30)25(19(16)27)10-2-3-18(26)23-12-13-4-7-15(22)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,23,26)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCNSIKEJZCNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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